molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3

2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole

Cat. No. B2721460
CAS RN: 2097932-99-3
M. Wt: 338.43
InChI Key: DBVNMIUWYICTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H22N6O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors against Caspase-3

Triazoles have been studied as potent inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. For instance, the study by Jiang and Hansen (2011) synthesized and evaluated sixteen disubstituted 1,2,3-triazoles, revealing two compounds with competitive inhibitory mechanisms against caspase-3 (Yang Jiang & Trond Vidar Hansen, 2011).

Synthesis of Polysubstituted Pyrroles

The research by Miura et al. (2013) focuses on the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes using 1-sulfonyl-1,2,3-triazoles (Tomoya Miura et al., 2013).

Antimicrobial Activity

A study by Padmavathi et al. (2008) explored the synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles, including triazoles, and found certain compounds showing pronounced antimicrobial activity (V. Padmavathi et al., 2008).

Nickel-Catalyzed Alkyne Insertion Reactions

In the field of organic synthesis, the study by Miura et al. (2009) demonstrated the nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, leading to substituted pyrroles (T. Miura et al., 2009).

Intramolecular C-H Bond Activation

Senoo et al. (2016) investigated the rhodium-catalyzed intramolecular C-H bond activation with triazoles for the preparation of stereodefined pyrrolidines and other cyclic compounds (Masato Senoo et al., 2016).

Synthesis of β-Amino-α,β-unsaturated Ketone Derivatives

The study by He et al. (2015) presented a synthesis method for functionalized β-amino-α,β-unsaturated ketones using 1-sulfonyl-1,2,3-triazoles, which could be further decomposed to yield 2-methylthiopyrrole derivatives (Jun He et al., 2015).

Synthesis of 3-Pyrrolin-2-Ones

Ran et al. (2014) developed a method for synthesizing 3-pyrrolin-2-ones, a biologically interesting compound, using α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole (R. Ran et al., 2014).

Plant Growth Retardants in Physiological Research

Grossmann (1990) discussed the use of plant growth retardants, including triazole-based compounds, as tools in physiological research, particularly in the regulation of terpenoid metabolism (K. Grossmann, 1990).

properties

IUPAC Name

2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVNMIUWYICTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.